9,10-Didehydro Cabergoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

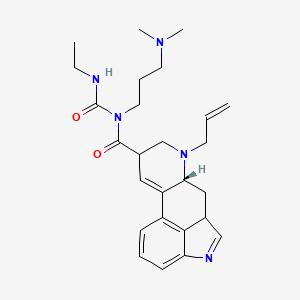

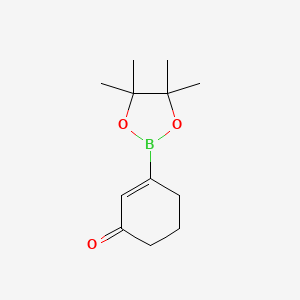

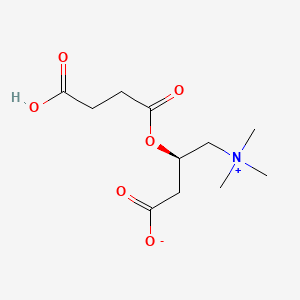

9,10-Didehydro Cabergoline is a derivative of cabergoline, an ergoline-based compound known for its potent dopamine receptor agonist properties. This compound is primarily used in scientific research and has a molecular formula of C26H35N5O2 with a molecular weight of 449.59 .

科学的研究の応用

9,10-Didehydro Cabergoline is widely used in scientific research, particularly in the fields of:

作用機序

Target of Action

9,10-Didehydro Cabergoline is a derivative of Cabergoline , which is known to have a high affinity for dopamine D2-like receptors . These receptors are the primary targets of Cabergoline and likely of this compound as well. The dopamine D2 receptors play a crucial role in various neurological processes, including motor control, reward, and reinforcement .

Mode of Action

As a dopamine D2 receptor agonist, this compound likely interacts with its targets by mimicking the action of dopamine, a neurotransmitter that transmits signals in the brain to produce smooth, purposeful movement . By binding to dopamine D2 receptors, it stimulates these receptors and induces a series of biochemical reactions .

Biochemical Pathways

Activation of dopamine D2 receptors inhibits the production of the enzyme adenylate cyclase, leading to decreased levels of cyclic adenosine monophosphate (cAMP), a common signaling molecule . This can lead to various downstream effects, including changes in the function of ion channels and the release of neurotransmitters .

Pharmacokinetics

Cabergoline is known to undergo extensive hepatic metabolism, primarily via hydrolysis of the acylurea bond or the urea moiety . It has a long elimination half-life, and it is excreted in urine and feces . These properties may influence the bioavailability of this compound.

Result of Action

Studies on cabergoline have shown that it can have neuroprotective effects . For instance, Cabergoline has been found to enhance brain-derived neurotrophic factor signaling, which plays a key role in the survival and differentiation of neurons . It also has a beneficial effect on blood-brain barrier integrity against lipopolysaccharide .

準備方法

The synthesis of 9,10-Didehydro Cabergoline involves several steps, starting from ergocryptine. The process includes oxidation of the 9,10-dihydrolysergol derivative to the corresponding aldehyde and carboxylic acid . Industrial production methods often involve protecting the secondary amine and indole nitrogen functions of ergoline-8β-carboxylic acid C1-4 alkyl esters as carbamate derivatives, followed by amidation with 3-(dimethylamino)propylamine, reaction with ethyl isocyanate, and deprotection .

化学反応の分析

9,10-Didehydro Cabergoline undergoes various chemical reactions, including:

Oxidation: Conversion to aldehyde and carboxylic acid derivatives.

Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.

Substitution: Reactions involving the substitution of functional groups on the ergoline ring.

Common reagents used in these reactions include activated dimethyl sulfoxide, palladium on carbon, and ethyl isocyanate. Major products formed from these reactions include various ergoline derivatives and intermediates used in further synthesis .

類似化合物との比較

9,10-Didehydro Cabergoline is similar to other ergoline derivatives such as:

Cabergoline: A potent dopamine receptor agonist used in treating hyperprolactinemia and Parkinson’s disease.

Ergoline: The parent compound of many alkaloids with various pharmacological properties.

Lysergic Acid Diethylamide (LSD): A semi-synthetic derivative known for its psychedelic effects.

What sets this compound apart is its specific structural modifications, which enhance its stability and efficacy as a research compound .

特性

IUPAC Name |

(6aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9-tetrahydro-5aH-indolo[4,3-fg]quinoline-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,18-19,23H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t18?,19?,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKVVZPJQAWKPW-MTNXOHHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)N(CCCN(C)C)C(=O)C1CN([C@@H]2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

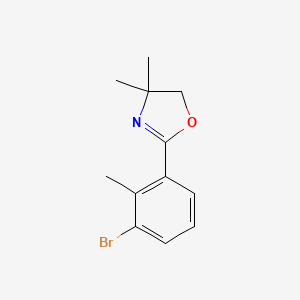

![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)

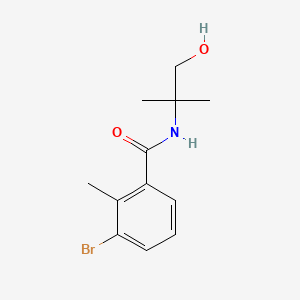

![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)

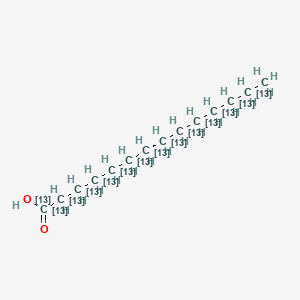

![Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide](/img/structure/B565946.png)